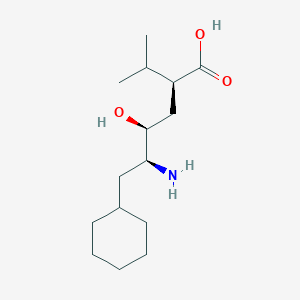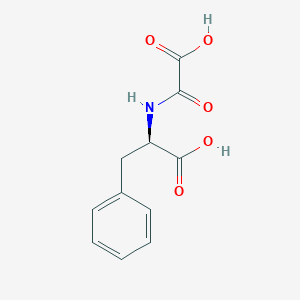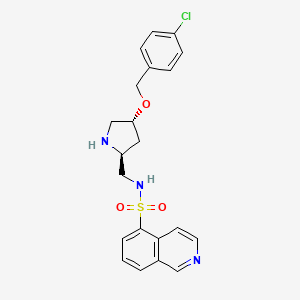
5-Amino-6-cyclohexyl-4-hydroxy-2-isopropyl-hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID is an organic compound with the molecular formula C15H29NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID typically involves multi-step organic reactions. One common method involves the use of ethyl 3-methyl-2-oxobutyrate as a starting material, which undergoes a series of reactions including cyclization, reduction, and amination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the amino group can yield an amine .
Scientific Research Applications
5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other delta amino acids and derivatives, such as:
- 5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOBUTYL-HEXANOIC ACID
- 5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-METHYL-HEXANOIC ACID .
Uniqueness
5-AMINO-6-CYCLOHEXYL-4-HYDROXY-2-ISOPROPYL-HEXANOIC ACID is unique due to its specific structural features, such as the presence of a cyclohexyl group and an isopropyl group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H29NO3 |
|---|---|
Molecular Weight |
271.40 g/mol |
IUPAC Name |
(2S,4S,5S)-5-amino-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-10(2)12(15(18)19)9-14(17)13(16)8-11-6-4-3-5-7-11/h10-14,17H,3-9,16H2,1-2H3,(H,18,19)/t12-,13-,14-/m0/s1 |
InChI Key |
SRFUYEFGHOTBHV-IHRRRGAJSA-N |
Isomeric SMILES |
CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)N)O)C(=O)O |
Canonical SMILES |
CC(C)C(CC(C(CC1CCCCC1)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-3-{[6-(9H-purin-6-ylamino)hexanoyl]amino}benzamide](/img/structure/B10757334.png)
![(3Asr,4RS,8asr,8brs)-4-(2-(4-fluorobenzyl)-1,3-dioxodeacahydropyrrolo[3,4-A] pyrrolizin-4-YL)benzamidine](/img/structure/B10757341.png)
![(S)-2-Chloro-N-(1-(2-(2-Hydroxyethylamino)-2-Oxoethyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl)-6h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10757345.png)
![1-((1R,2S)-1-{2-[2-(4-Chlorophenyl)-1,3-benzoxazol-7-YL]ethyl}-2-hydroxypropyl)-1H-imidazole-4-carboxamide](/img/structure/B10757349.png)
![1-(5-chloropyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea](/img/structure/B10757352.png)
![1-(5-cyanopyridin-2-yl)-3-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea](/img/structure/B10757371.png)
![S-[3-(3,4-Dichlorophenyl)-3-oxopropyl]-L-cysteine](/img/structure/B10757378.png)
![N-[1-(Aminomethyl)cyclopropyl]-3-(benzylsulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]-L-alaninamide](/img/structure/B10757386.png)

![(2S)-2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide](/img/structure/B10757406.png)
![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B10757415.png)
![N~2~-[(Benzyloxy)carbonyl]-N-[(1S,2S)-2-hydroxy-1-(4-hydroxybenzyl)propyl]-L-leucinamide](/img/structure/B10757418.png)
![N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B10757425.png)
